molecular formula C6H5ClN4 B2480343 3-Azido-4-chloroaniline CAS No. 155593-81-0

3-Azido-4-chloroaniline

Cat. No.: B2480343
CAS No.: 155593-81-0
M. Wt: 168.58
InChI Key: PQQBSHOPLNHYBA-UHFFFAOYSA-N
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Description

3-Azido-4-chloroaniline is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of an azido group (-N₃) and a chloro group (-Cl) attached to an aniline ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Azido-4-chloroaniline are not well-studied. It is known that organic azides, such as this compound, can be involved in various chemical reactions, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions can lead to the synthesis of various heterocyclic compounds .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is known that organic azides can participate in various chemical reactions, such as nucleophilic addition and cycloaddition reactions . These reactions could potentially lead to changes in gene expression or enzyme activity.

Preparation Methods

One common method involves the reaction of 4-chloroaniline with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and ensure consistent quality.

Chemical Reactions Analysis

3-Azido-4-chloroaniline undergoes various types of chemical reactions, including substitution, reduction, and cycloaddition reactions . Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and copper catalysts for cycloaddition reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cycloaddition reactions with alkynes can yield triazole derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

3-Azido-4-chloroaniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds, including triazoles and tetrazoles . These heterocycles have significant applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. In biology, this compound is used in bioorthogonal chemistry for labeling and tracking biomolecules. Its unique chemical properties also make it a valuable tool in materials science for the development of novel polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Azido-4-chloroaniline is primarily related to its ability to undergo cycloaddition reactions with alkynes and other unsaturated compounds . This reactivity is exploited in bioorthogonal chemistry to label and track biomolecules without interfering with their natural functions. The azido group can also participate in click chemistry reactions, forming stable triazole linkages that are useful in drug development and materials science .

Comparison with Similar Compounds

3-Azido-4-chloroaniline can be compared with other azidoaniline derivatives, such as 3-Azidoaniline and 4-Azidoaniline . While these compounds share the azido functional group, the presence of the chloro group in this compound imparts unique chemical properties, such as increased reactivity and potential for forming diverse chemical products. This makes this compound a more versatile compound for various applications in research and industry .

Similar Compounds

  • 3-Azidoaniline
  • 4-Azidoaniline
  • 2-Azidoaniline
  • 3,4-Dichloroaniline

These compounds share structural similarities with this compound but differ in the position and number of substituents on the aniline ring, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

3-azido-4-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQBSHOPLNHYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155593-81-0
Record name 3-azido-4-chloroaniline
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